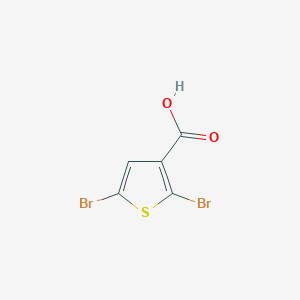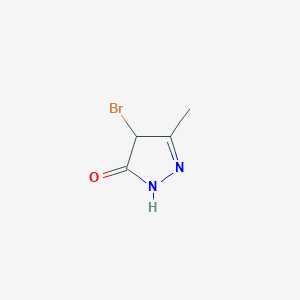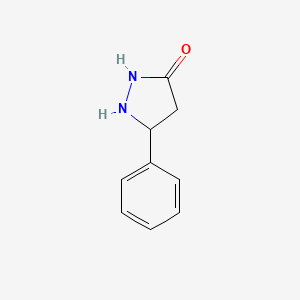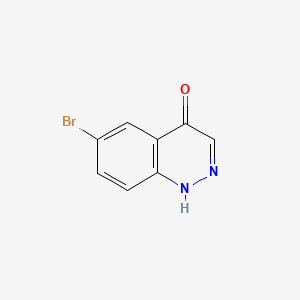
1-tert-Butyl-1H-imidazole
Vue d'ensemble
Description
1-tert-Butyl-1H-imidazole is an organic compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.1836 g/mol . It is a derivative of imidazole, where a tert-butyl group is attached to the nitrogen atom at the first position of the imidazole ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
1-tert-Butyl-1H-imidazole has a wide range of scientific research applications:
Orientations Futures
While specific future directions for 1-t-Butylimidazole were not found, it’s worth noting that the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Mécanisme D'action
Target of Action
1-tert-Butyl-1H-imidazole, also known as 1-t-Butylimidazole or 1-tert-butylimidazole or 1-(tert-Butyl)-1H-imidazole, is a compound that can act as an N-coordinated ligand . Ligands are molecules that bind to other (usually larger) molecules, and N-coordinated ligands, in particular, bind through a nitrogen atom.
Mode of Action
As an n-coordinated ligand, it likely interacts with its targets by binding to them via a nitrogen atom .
Biochemical Pathways
It is known that imidazoles, the class of compounds to which this compound belongs, are key components of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Pharmacokinetics
It is known that the compound is a clear liquid and has a boiling point of 105°c/12mmhg (lit) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
It is known that the compound can be used as a pharmaceutical intermediate .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Analyse Biochimique
Biochemical Properties
1-t-Butylimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 1-t-Butylimidazole to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
1-t-Butylimidazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 1-t-Butylimidazole can modulate the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular functions, such as altered metabolic rates and responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 1-t-Butylimidazole involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, 1-t-Butylimidazole has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting the metabolic processes in which the enzyme is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-t-Butylimidazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-t-Butylimidazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 1-t-Butylimidazole in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-t-Butylimidazole vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in rodent models, low doses of 1-t-Butylimidazole have been shown to modulate metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as liver toxicity and oxidative stress.
Metabolic Pathways
1-t-Butylimidazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can affect the metabolic flux and levels of metabolites in the body. For instance, 1-t-Butylimidazole can inhibit the metabolism of certain drugs, leading to increased drug levels and potential toxicity.
Transport and Distribution
The transport and distribution of 1-t-Butylimidazole within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters and can bind to proteins in the cytoplasm and other cellular compartments . This transport and binding can affect the localization and accumulation of 1-t-Butylimidazole within cells, influencing its activity and function.
Subcellular Localization
1-t-Butylimidazole is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of 1-t-Butylimidazole can affect its activity and function, as it may interact with different biomolecules in different compartments.
Méthodes De Préparation
1-tert-Butyl-1H-imidazole can be synthesized through several synthetic routes. One common method involves the alkylation of imidazole with tert-butyl halides under basic conditions. The reaction typically proceeds as follows:
Analyse Des Réactions Chimiques
1-tert-Butyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced imidazole derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major products formed from these reactions include N-oxides, reduced imidazole derivatives, and substituted imidazoles.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-1H-imidazole can be compared with other similar compounds, such as:
1-Butylimidazole: Similar in structure but with a butyl group instead of a tert-butyl group.
1-Methylimidazole: Contains a methyl group at the nitrogen atom.
1-Ethylimidazole: Features an ethyl group and is used in various industrial applications.
The uniqueness of this compound lies in its tert-butyl group, which imparts specific steric and electronic effects, influencing its reactivity and applications.
Propriétés
IUPAC Name |
1-tert-butylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)9-5-4-8-6-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKPABOPFXDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196588 | |
| Record name | 1-t-Butylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45676-04-8 | |
| Record name | 1-t-Butylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045676048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-t-Butylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














